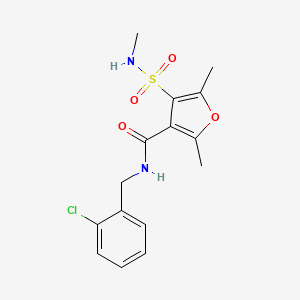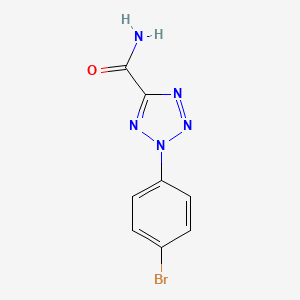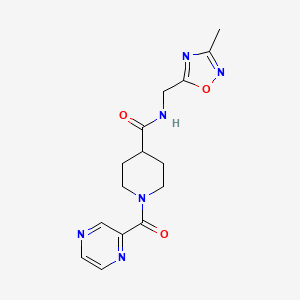
N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide, also known as compound A, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs for the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide A is not fully understood, but it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. Compound A has also been shown to modulate the activity of immune cells, such as macrophages and T cells, which play a critical role in the development and progression of inflammatory diseases.
Biochemical and Physiological Effects
Compound A has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammatory diseases. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. Compound A has also been shown to modulate the activity of immune cells, such as macrophages and T cells, which play a critical role in the development and progression of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide A is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of novel drugs for the treatment of various inflammatory diseases. However, one of the limitations of this compound A is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide A. One potential direction is the optimization of the synthesis method to improve the yield and purity of the this compound. Another direction is the development of novel formulations of this compound A that improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of this compound A and its mechanism of action in various inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide A involves several steps, including the reaction of 2-chlorobenzyl chloride with 2,5-dimethylfuran to form the intermediate this compound, which is then further reacted with N-methylsulfamoyl chloride to yield the final product. The synthesis of this compound A has been optimized and scaled up to produce large quantities of the this compound for further research.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Several preclinical studies have demonstrated the efficacy of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide A in reducing inflammation and pain in animal models of these diseases.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,5-dimethyl-4-(methylsulfamoyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S/c1-9-13(14(10(2)22-9)23(20,21)17-3)15(19)18-8-11-6-4-5-7-12(11)16/h4-7,17H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTFBGLEWQFEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NC)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)
![N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2459405.png)

![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)


![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2459414.png)




![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)